molecular formula C16H15Cl3N2 B8557196 1h-Benzimidazole,6-(chloromethyl)-1-[(2-chlorophenyl)methyl]-2-methyl-,hydrochloride

1h-Benzimidazole,6-(chloromethyl)-1-[(2-chlorophenyl)methyl]-2-methyl-,hydrochloride

Cat. No.: B8557196
M. Wt: 341.7 g/mol
InChI Key: XFKTUAVHOSYXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Benzimidazole,6-(chloromethyl)-1-[(2-chlorophenyl)methyl]-2-methyl-,hydrochloride is a useful research compound. Its molecular formula is C16H15Cl3N2 and its molecular weight is 341.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H15Cl3N2

Molecular Weight

341.7 g/mol

IUPAC Name

6-(chloromethyl)-1-[(2-chlorophenyl)methyl]-2-methylbenzimidazole;hydrochloride

InChI

InChI=1S/C16H14Cl2N2.ClH/c1-11-19-15-7-6-12(9-17)8-16(15)20(11)10-13-4-2-3-5-14(13)18;/h2-8H,9-10H2,1H3;1H

InChI Key

XFKTUAVHOSYXQT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CC3=CC=CC=C3Cl)C=C(C=C2)CCl.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Five milliliters of thionyl chloride were added to 3.56 g of 1-(2-chlorobenzyl)-6-hydroxymethyl-2-methylbenzimidazole, and the mixture was stirred at room temperature for 20 minutes and then at 80° C. for 20 minutes. After excess thionyl chloride was distilled off under reduced pressure, the residue was dissolved in 10 ml of chloroform, and the solution was crystallized from hexane. The crystals were separated through filtration, washed with hexane, and dried to give 4.07 g of 1-(2-chlorobenzyl)-6-chloromethyl-2-methylbenzimidazole hydrochloride.
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3.56 g
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Synthesis routes and methods II

Procedure details

Thionyl chloride (5 ml) is added to 1-(2-chlorobenzyl)-6-chloromethyl-2-methylbenzimidazole (3.56 g), and the solution is stirred for 20 minutes at room temperature and then for 20 minutes at 80° C. After excess thionyl chloride is removed through evaporation under reduced pressure, the residue is dissolved in chloroform (10 ml), and crystallization is performed by adding hexane. The crystals are separated through filtration, washed in hexane, and dried. Thus, 1-(2-chlorobenzyl)-6-chloromethyl-2-methylbenzimidazole hydrochloride (4.07 g) is obtained. 1H-NMR (CDCl3, δ): 3.01 (3H, s), 4.68 (2H, s), 5.61 (2H. s), 6.71 (1H, d, J=7.5 Hz), 7.24-7.29 (1H, m), 7.38 (1H, t, J=7.7 Hz), 7.44 (1H, s), 7.52 (2H, d, J=8.2 Hz), 7.92 (1H, d J=8.4 Hz).
Quantity
5 mL
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3.56 g
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Reaction Step One

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